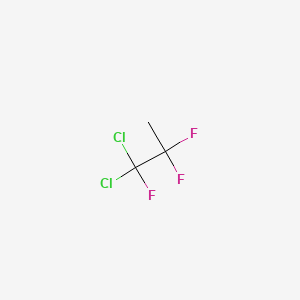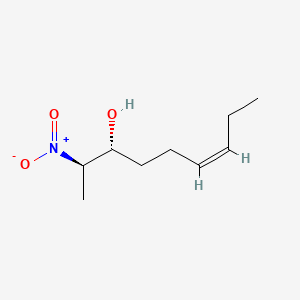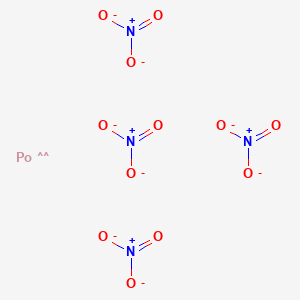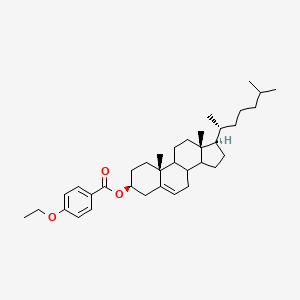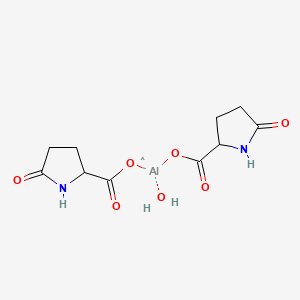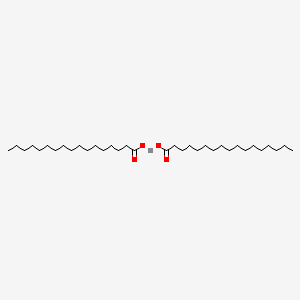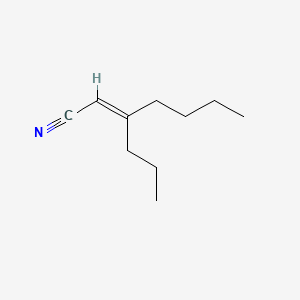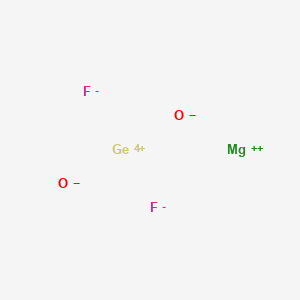
Germanium magnesium fluoride oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium magnesium fluoride oxide is a compound that combines the elements germanium, magnesium, fluorine, and oxygen. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used in the field of optics due to its transparency and refractive index properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of germanium magnesium fluoride oxide typically involves the reaction of germanium dioxide (GeO2) with magnesium fluoride (MgF2) under controlled conditions. One common method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides. This method allows for the formation of homogeneous and highly pure materials.
Industrial Production Methods: In industrial settings, this compound can be produced through high-temperature solid-state reactions. This involves heating a mixture of germanium dioxide and magnesium fluoride at elevated temperatures to facilitate the formation of the desired compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Germanium magnesium fluoride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine and oxygen atoms, which can act as oxidizing or reducing agents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of fluorine atoms with other halogens or functional groups using reagents like halogen acids (HX) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium oxide or magnesium oxide, while reduction reactions can produce elemental germanium or magnesium.
Applications De Recherche Scientifique
Germanium magnesium fluoride oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in medical diagnostics.
Medicine: this compound is explored for its potential therapeutic effects, including its role in cancer treatment and as an antimicrobial agent.
Industry: In the industrial sector, it is used in the production of optical coatings, lenses, and other components due to its excellent optical properties.
Mécanisme D'action
The mechanism of action of germanium magnesium fluoride oxide involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Germanium dioxide (GeO2): Shares similar optical properties but lacks the combined benefits of magnesium and fluorine.
Magnesium fluoride (MgF2): Known for its use in optical coatings but does not possess the unique properties conferred by germanium.
Germanium oxide fluoride (GeOF2): Another related compound with distinct chemical and physical properties.
Uniqueness: Germanium magnesium fluoride oxide stands out due to its combination of elements, which imparts unique optical, chemical, and biological properties. This makes it a versatile compound with applications across multiple fields, from scientific research to industrial manufacturing.
Propriétés
Numéro CAS |
101357-13-5 |
|---|---|
Formule moléculaire |
F2GeMgO2 |
Poids moléculaire |
166.93 g/mol |
Nom IUPAC |
magnesium;germanium(4+);oxygen(2-);difluoride |
InChI |
InChI=1S/2FH.Ge.Mg.2O/h2*1H;;;;/q;;+4;+2;2*-2/p-2 |
Clé InChI |
YNXICOOQCPVTSY-UHFFFAOYSA-L |
SMILES canonique |
[O-2].[O-2].[F-].[F-].[Mg+2].[Ge+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


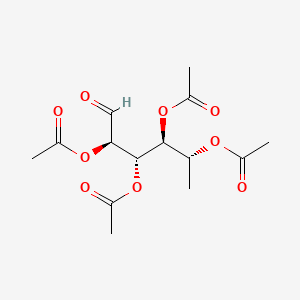
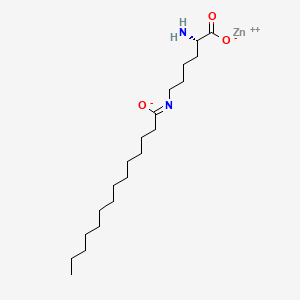
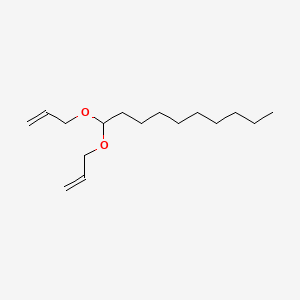
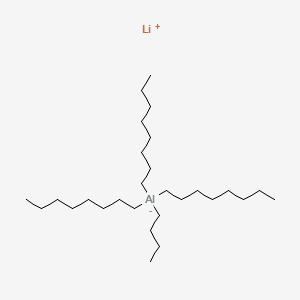
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
